molecular formula C16H17N3O5S2 B2771580 methyl 3-({2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1421500-00-6

methyl 3-({2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2771580
CAS No.: 1421500-00-6
M. Wt: 395.45
InChI Key: LKCJNFUDIPCPFM-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a chemical compound with a unique molecular structure that combines several functional groups, including a furan ring, an imidazole ring, and a thiophene ring.

Mechanism of Action

Target of Action

The compound, also known as “methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate”, is a complex molecule that likely targets multiple receptors due to its structural components . The indole nucleus, a component of the compound, has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .

Mode of Action

The compound’s interaction with its targets likely involves a variety of mechanisms. The indole nucleus, for instance, is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This allows it to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its complex structure and multi-target mode of action. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of the compound’s action are likely diverse due to its multi-target mode of action. For example, indole derivatives have been found to have inhibitory activity against influenza A . Additionally, certain derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Preparation Methods

The synthesis of methyl 3-({2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate (K₂CO₃) at room temperature. This produces benzo[b]thiophene-2-carboxylate derivatives, which are then hydrolyzed in the presence of potassium hydroxide (KOH) to obtain the corresponding carboxylic acids .

Chemical Reactions Analysis

Methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate has diverse scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation.

    Biochemistry: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and pathways.

    Materials Science: The unique structural properties of this compound make it suitable for the development of novel materials with specific electronic and optical properties.

Comparison with Similar Compounds

Methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate: This compound also contains a furan ring and a thiophene ring but differs in the presence of a pyrazole ring instead of an imidazole ring.

    Methyl 3-(N-((2-(furan-2-yl)pyridin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate: This compound features a pyridine ring in place of the imidazole ring, leading to different chemical and biological properties.

Properties

IUPAC Name

methyl 3-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c1-19-10-11(12-4-3-8-24-12)18-14(19)5-7-17-26(21,22)13-6-9-25-15(13)16(20)23-2/h3-4,6,8-10,17H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCJNFUDIPCPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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